(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
Description
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid hydrate (CAS No. 171866-72-1) is a chiral amino acid derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 161.2 g/mol (anhydrous basis). It is recognized by synonyms such as L-Threo-tert-butylserine monohydrate and (2S,3R)-2,3-diamino-4,4-dimethylpentanoic acid . Structurally, it features a hydroxyl group at position 3, an amino group at position 2, and two methyl groups at the 4-position of the pentanoic acid backbone.
This compound is utilized in DNA-templated library synthesis as a capping molecule, enabling structural diversity in macrocycle libraries . It is commercially available as a hydrate, with storage conditions typically at room temperature .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGGGXFATWZFS-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate, commonly referred to as L-threo-tert-butylserine , is a chiral non-proteinogenic amino acid with significant biochemical relevance. Its molecular formula is , and it has a molecular weight of approximately 161.2 g/mol. This compound is notable for its unique stereochemistry and functional groups, which include an amino group and a hydroxyl group attached to a pentanoic acid backbone.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 212757-13-6 |
| IUPAC Name | This compound |
| Synonyms | L-threo-tert-butylserine |
Synthesis
The synthesis of (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. Common synthetic routes include:
- Chiral Catalysis : Using chiral catalysts or auxiliaries to achieve enantiomeric purity.
- Horner–Wadsworth–Emmons Reaction : This method can be employed to form the corresponding enoate.
- Lithium Dialkylcuprates : Utilized in diastereoselective 1,4-addition reactions to yield the desired amino acid.
Biological Activity
The biological activity of (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is primarily linked to its role in various metabolic pathways and its interaction with specific molecular targets.
The compound acts as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. It can modulate neurotransmitter synthesis due to its structural properties, particularly in pathways related to glutamate and other neurotransmitters.
Research Findings
- Neurotransmitter Modulation : Studies indicate that this compound can influence neurotransmitter pathways, potentially impacting conditions such as depression and anxiety.
- Enzyme Interaction : Experimental studies have shown that (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid interacts with enzymes involved in amino acid metabolism.
Case Studies
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Neuroprotective Effects : Research published in Journal of Neurochemistry demonstrated that (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid exhibits neuroprotective effects in animal models of neurodegeneration.
- Study Design : Mice were treated with the compound prior to inducing neurotoxic conditions.
- Results : Significant reduction in neuronal damage was observed compared to control groups.
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Metabolic Pathway Analysis : A study in Biochemical Journal explored the effects of this amino acid on metabolic pathways related to energy production.
- Findings : The compound was found to enhance metabolic efficiency in skeletal muscle cells under stress conditions.
Applications
Due to its unique properties and biological activity, (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.
- Biochemical Research : Investigated for its role in enzyme mechanisms and protein-ligand interactions.
- Industrial Uses : Employed in the production of fine chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereoisomers
3-Amino-4,4-dimethylpentanoic Acid Hydrate (CAS 336185-29-6)
- Molecular Formula: C₇H₁₅NO₂ (anhydrous)
- Molecular Weight : 145.20 g/mol
- Melting Point : 223–225°C
- Applications: Used in biochemical research; structurally distinct due to the amino group at position 3 instead of position 2 .
(2S,3S)-2,3-Bisbenzoylamino-2,4-dimethylpentanoic Acid Methyl Ester
- Molecular Formula: C₁₄H₁₇NO₄
- Melting Point : 188–190°C
- Applications: A derivative synthesized via acidic methanolysis; serves as a precursor to α,β-dialkylated α,β-diaminopropionic acids .
(2S,3R)-3-Hydroxy-2,4-dimethylpentanoic Acid (Compound 350 in )
Derivatives with Protective Groups
FMoc-(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid (CAS 1292765-13-9)
Compounds with Additional Functional Groups
(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate Monohydrate
- Molecular Formula : C₁₅H₂₁N₃O₆·H₂O
2-Amino-4,5-dihydroxy-3,4-dimethylpentanoic Acid
Structural Variants with Altered Substituents
4-Hydroxy-L-isoleucine (CAS 781658-23-9)
- Molecular Formula: C₆H₁₃NO₃
- Key Feature : Contains a hydroxyl group at position 4 instead of position 3, altering its metabolic interactions .
(2S,4R)-2-Amino-4,5-dihydroxy-4-methylpentanoic Acid
- Molecular Formula: C₆H₁₃NO₄
- Definition: A non-proteinogenic amino acid with additional hydroxyl groups at positions 4 and 5 .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
Antibiotic Activity: (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid is critical in the biosynthesis of desmethylsalinamide C, highlighting the importance of stereochemistry in natural product efficacy .
Therapeutic Potential: Derivatives like the nitro-substituted compound in demonstrate hydrogen-bonding networks that may enhance drug stability and bioavailability .
Synthetic Utility : FMoc-protected derivatives enable efficient macrocycle library synthesis, emphasizing the role of protective groups in combinatorial chemistry .
Q & A
Q. What are the optimized synthetic routes for (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid hydrate, and what reagents are critical for stereochemical control?
- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective hydroxylation of precursor amino acids using Sharpless epoxidation or enzymatic methods (e.g., ketoreductases) can achieve the desired (2S,3R) configuration. Key reagents include chiral auxiliaries like Evans oxazolidinones or transition-metal catalysts (e.g., Ru-based systems for transfer hydrogenation). Hydrate formation is controlled via crystallization under controlled humidity .
Q. How is the stereochemistry of (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid hydrate confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate diastereomers. Polarimetry and chiral HPLC (using columns like Chirobiotic T) are used to verify enantiomeric excess (>98% purity). Comparative analysis with known stereoisomers (e.g., (2R,3S) analogs) is critical for validation .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : The compound’s polarity and hydrate stability complicate purification. Techniques include:
- Recrystallization : Use water/ethanol mixtures to retain the hydrate structure.
- Ion-exchange chromatography : For separating charged impurities (e.g., unreacted amino acids).
- Lyophilization : To preserve hydration without thermal decomposition.
Purity is assessed via HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. What experimental strategies are used to investigate enzyme interactions involving this compound?
- Methodological Answer :
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for aminotransferases or hydroxylases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes like D-amino acid oxidases.
- Molecular docking : Compare the (2S,3R) configuration’s fit into enzyme active sites (e.g., using AutoDock Vina).
Contradictions in binding data (e.g., conflicting Ki values) may arise from hydrate vs. anhydrous forms; control experiments must specify hydration state .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized assays (e.g., IC50 in cell-free vs. cell-based systems).
- Hydrate stability testing : Assess whether decomposition under experimental conditions (e.g., cell culture media pH) alters activity.
- Stereochemical cross-validation : Ensure that biological assays use enantiomerically pure samples, as impurities in (2R,3S) or other isomers can skew results .
Q. What advanced techniques are used to study the compound’s role in modulating microbial secondary metabolism?
- Methodological Answer :
- Heterologous expression : Engineer polyketide synthase (PKS) pathways in E. coli or S. cerevisiae to test incorporation into polyketide backbones.
- Isotope labeling : Use -labeled compound in feeding studies, followed by NMR to track metabolic flux.
- CRISPR interference : Knock down putative transporters in microbial hosts to assess uptake efficiency .
Safety & Handling in Research Settings
Q. What are the key safety considerations for handling this compound in a laboratory?
- Methodological Answer : While specific safety data for this hydrate is limited, analogous amino acids require:
- PPE : Gloves and goggles to prevent skin/eye irritation (similar to GHS Category 2B compounds).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
